3-Methylitaconate can be sourced from microbial fermentation processes, particularly from anaerobic bacteria such as Eubacterium barkeri, which naturally produce this compound through specific metabolic pathways. It falls under the classification of dicarboxylic acids and is considered an intermediate metabolite within the broader category of carboxylic acids.
3-Methylitaconate can be synthesized through several methods:
The enzymatic reaction requires specific substrates and conditions, including temperature and pH optimization to maximize enzyme activity. The gene encoding methylitaconate delta-isomerase can be cloned and expressed in Escherichia coli for research and production purposes .
The molecular structure of 3-methylitaconate features a double bond between the second and third carbons, with two carboxylic acid groups at the first and fourth positions. This configuration makes it a key player in various biochemical reactions.
3-Methylitaconate participates in several chemical reactions:
The mechanism by which 3-methylitaconate exerts its effects primarily involves its role as an intermediate in metabolic pathways. It has been shown to influence cellular processes related to inflammation and immunity through its conversion to other metabolites, such as 2,3-dimethylmaleate . The active site of methylitaconate delta-isomerase contains critical catalytic residues that facilitate these transformations.
3-Methylitaconate has diverse applications across various scientific fields:
3-Methylitaconate (IUPAC name: (2R)-2-Methylidenebutanedioic acid or 3-Methyl-2-methylenesuccinic acid) is an unsaturated dicarboxylic acid with the molecular formula C₆H₈O₄ (molar mass: 144.13 g/mol). Its canonical SMILES representation is CC=C(CC(=O)O)C(=O)O
, reflecting the conjugated system comprising a methyl group, a vinyl proton, and two carboxylate groups. The compound features a chiral center at C3, leading to (R) and (S) enantiomers. Biologically, the (R)-enantiomer serves as the natural substrate for enzymes in microbial fermentation pathways, as evidenced by the stereospecificity of 3-methylitaconate-Δ-isomerase (Mii) from Eubacterium barkeri [2] [3].
3-Methylitaconate belongs to a family of structurally related C₆ dicarboxylates, including itaconate (2-methylenesuccinate), mesaconate (2-methylfumarate), and citraconate (2-methyl-cis-butenedioate). Key distinctions arise in double-bond positioning and stereochemistry:
Table 1: Structural Comparison of Itaconate Isomers
Compound | IUPAC Name | Double Bond Position | Substituent |
---|---|---|---|
Itaconate | 2-Methylenesuccinic acid | C2-Cα (exocyclic) | None |
3-Methylitaconate | (2R)-2-Methylidenebutanedioic acid | C2-Cα (exocyclic) | 3-CH₃ |
Mesaconate | (2E)-2-Methylbut-2-enedioic acid | C2-C3 (endo) | 2-CH₃ |
Citraconate | (2Z)-2-Methylbut-2-enedioic acid | C2-C3 (endo) | 2-CH₃ |
Enzymatic studies confirm Mii isomerizes 3-methylitaconate to 2,3-dimethylmaleate but exhibits >1000-fold lower catalytic efficiency (kcat) with itaconate due to active-site constraints [2] [3].
As an intermediate in microbial energy metabolism, 3-methylitaconate participates in exergonic reactions. The net reaction for nicotinate fermentation in Eubacterium barkeri:
Nicotine + 4H₂O → NH₄⁺ + Propionate⁻ + Acetate⁻ + CO₂ + H⁺
has a calculated standard Gibbs free energy change (ΔG°′) of −145 kJ·mol⁻¹. This value incorporates contributions from 3-methylitaconate’s formation and consumption steps [3]. Direct measurements of its formation enthalpy (ΔfH°) and vaporization enthalpy (ΔvapH°) remain unreported, though its solid-state stability suggests strong intermolecular hydrogen bonding.
Table 2: Thermodynamic Parameters in Nicotinate Fermentation
Parameter | Value | Conditions |
---|---|---|
ΔG°′ (fermentation) | −145 kJ·mol⁻¹ | Aqueous solution, 25°C |
ΔfG° (3-methylitaconate) | Not reported | Derived from pathway energetics |
3-Methylitaconate is a white crystalline solid (melting point: 165–168°C, density: ~1.573 g/cm³) [9]. It is moderately soluble in water (8.31 g/100 mL at 20°C) due to its polar carboxylate groups. The compound exhibits two pKₐ values:
Under physiological conditions (pH 7.4), it exists predominantly as a divalent anion. It demonstrates stability across pH 1.2–7.4 but undergoes decarboxylation or polymerization at elevated temperatures or under radical initiators [9].
The crystal structure of 3-methylitaconate-Δ-isomerase (Mii) from Eubacterium barkeri (PDB ID: not explicitly stated) reveals insights into substrate binding. Key features:
Docking studies confirm (R)-3-methylitaconate binds such that Cys96 thiolate deprotonates C3, forming an allylic carbanion intermediate en route to 2,3-dimethylmaleate [2].
Table 3: Spectroscopic Signatures of 3-Methylitaconate
Technique | Key Signals | Interpretation |
---|---|---|
¹³C NMR (D₂O) | δ 170.8, 135.2, 130.5, 40.1, 17.9 ppm | Carbonyl, alkene, aliphatic carbons |
¹H NMR (D₂O) | δ 5.8 (s, 2H), 3.2 (m, 1H) | Vinyl and methine protons |
EI-MS | m/z 144 [M]⁺, 100 [M−CO₂]⁺, 73 [C₃H₅O₂]⁺ | Molecular ion and decarboxylation |
Comparative IR spectroscopy shows C=O stretches at 1710 cm⁻¹ (acid) and 1640 cm⁻¹ (conjugated alkene) [7].
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